molecular formula C16H16N6OS B2452686 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 880801-87-6

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2452686
CAS No.: 880801-87-6
M. Wt: 340.41
InChI Key: YPNGDWLQFHPHFA-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6OS and its molecular weight is 340.41. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-4-6-13(7-5-11)19-14(23)10-24-16-21-20-15(22(16)17)12-3-2-8-18-9-12/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNGDWLQFHPHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicine, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14N4OSC_{13}H_{14}N_4OS, and it features a triazole ring, which is significant for its biological interactions. The presence of the pyridine and methylphenyl groups enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development.

The biological activity of this compound can be attributed to several mechanisms:

  • Antifungal Activity : The triazole ring inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This action disrupts the integrity of the fungal cell wall, leading to cell death.
  • Antibacterial Effects : The compound interacts with bacterial enzymes, inhibiting their function and disrupting metabolic processes essential for bacterial survival.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells via modulation of specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntifungal32 µg/mL
Other Triazole DerivativesAntibacterial16 µg/mL

These results suggest that the compound's structural features contribute to its efficacy against various microbial strains.

Anticancer Activity

In vitro studies on cancer cell lines have shown promising results:

Cell LineCompound Concentration (µg/mL)Viability (%)
HCT116 (Colon Carcinoma)1045%
MCF7 (Breast Cancer)2030%

These findings indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity against cancer cells.

Case Studies

  • Study on Antifungal Efficacy : A recent investigation evaluated the antifungal activity of various triazole derivatives against Candida albicans. The compound exhibited superior activity compared to standard antifungal agents, highlighting its potential as a therapeutic agent in treating fungal infections .
  • Anticancer Research : In a study focusing on colon cancer, the compound was tested alongside traditional chemotherapeutics. Results indicated that it enhanced the cytotoxic effects when used in combination therapy, suggesting synergistic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.